L-Alanyl-L-Glutamine

Description

Significance in Amino Acid Research

The study of L-alanyl-L-glutamine is significant in amino acid research for several reasons. Glutamine is the most abundant free amino acid in the human body and plays a vital role in nitrogen transport, immune function, and intestinal health. nih.gov It is a key energy source for rapidly dividing cells, including immune cells and enterocytes. nih.govcapricorn-scientific.com However, the inherent instability of free L-glutamine (B1671663) in liquid media presents a major challenge for researchers. biowest.net It spontaneously degrades into pyroglutamic acid and ammonia (B1221849), the latter of which can be toxic to cells in culture. wikipedia.orgresearchgate.net

This compound provides a stable alternative, allowing for more accurate and reliable studies of glutamine metabolism and function. targetmol.com Researchers utilize this dipeptide to investigate the effects of glutamine in various physiological and pathological states, such as metabolic stress, inflammatory conditions, and in the context of endurance exercise. caringsunshine.comnih.gov Studies have explored its role in supporting muscle protein synthesis, reducing muscle breakdown, and maintaining gut barrier integrity. caringsunshine.comnih.gov Furthermore, its use in parenteral nutrition and cell culture media has become a standard practice, enabling advancements in biopharmaceutical production and critical care research. targetmol.comwikipedia.orgresearchgate.net

Rationale for Dipeptide Form Utilization in Academic Contexts

The preference for this compound over free L-glutamine in academic and research environments is based on its superior physicochemical properties. These advantages ensure consistency and efficacy in experimental settings.

Enhanced Stability: this compound is remarkably stable in aqueous solutions and can withstand heat sterilization, a common procedure for preparing cell culture media and parenteral nutrition solutions. biowest.netwikipedia.org In contrast, L-glutamine degrades relatively quickly in liquid media, especially at physiological temperatures like 37°C. capricorn-scientific.com This degradation not only reduces the availability of glutamine but also leads to the accumulation of ammonia, which can have detrimental effects on cell viability and experimental outcomes. biowest.netresearchgate.net The use of the dipeptide circumvents this issue, as it is cleaved by cells to release L-glutamine and L-alanine (B1666807) as needed, preventing the buildup of toxic byproducts. capricorn-scientific.com

Superior Solubility: The dipeptide exhibits significantly higher water solubility compared to L-glutamine. At room temperature, the solubility of this compound is approximately 586 g/L, which is over sixteen times greater than that of L-glutamine (35 g/L). wikipedia.org This high solubility is particularly advantageous for preparing concentrated stock solutions for cell culture and for formulating parenteral nutrition products where volume is a limiting factor. wikipedia.orgresearchgate.net

Efficient Absorption: In studies involving enteral administration, dipeptides like this compound are absorbed more efficiently than free-form amino acids. researchgate.net They utilize a distinct and high-affinity peptide transport system (PepT1) in the intestinal epithelium, which is faster than the transport mechanisms for individual amino acids. researchgate.netnih.gov This efficient uptake ensures greater bioavailability of glutamine to the body.

The following data tables highlight the key differences between the two compounds and summarize research applications.

Table 1: Comparison of Physicochemical Properties

| Property | This compound | L-Glutamine |

|---|---|---|

| Molar Mass | 217.225 g·mol−1 wikipedia.org | 146.15 g·mol−1 nih.gov |

| Solubility in Water | ~586 g/L wikipedia.org | ~35 g/L wikipedia.org |

| Stability in Aqueous Solution | High; stable to heat sterilization biowest.netwikipedia.org | Low; degrades to form ammonia wikipedia.orgresearchgate.net |

| Primary Absorption Mechanism | Peptide Transporter (PepT1) researchgate.netnih.gov | Amino Acid Transporters |

Table 2: Research Applications of this compound

| Application Area | Rationale for Use | Key Research Findings |

|---|---|---|

| Cell Culture | Stable source of L-glutamine, prevents toxic ammonia buildup. capricorn-scientific.comwikipedia.org | Used as a standard supplement (e.g., GlutaMAX™) to improve cell viability and consistency in long-term cultures. capricorn-scientific.comwikipedia.org |

| Parenteral Nutrition | High solubility and stability allow for effective formulation in intravenous feeding solutions. wikipedia.org | Studies in critically ill patients suggest it may reduce infectious complications and improve glycemic control. nih.gov |

| Exercise Science | Investigated for its potential to enhance hydration and performance during endurance exercise. nih.gov | Research indicates it may help maintain hydration status and prolong time to exhaustion under dehydration stress. nih.gov |

| Gastrointestinal Research | Protects the integrity of the intestinal mucosa and supports gut barrier function. caringsunshine.comnih.gov | Shown to speed the recovery of damaged intestinal barrier function in various models. clinicaltrials.gov |

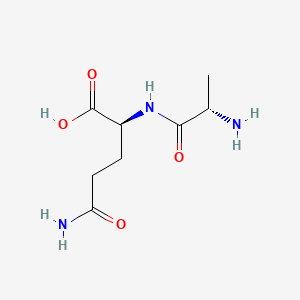

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCMDXDYPOUFDY-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192658 | |

| Record name | Alanylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; Weak savoury aroma | |

| Record name | Alanylglutamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19554 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Alanylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Alanyl-L-Glutamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2098/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, Very slightly soluble (in ethanol) | |

| Record name | L-Alanyl-L-Glutamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2098/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

39537-23-0 | |

| Record name | L-Alanyl-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39537-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanylglutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039537230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanyl glutamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11876 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alanylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Glutamine, L-alanyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALANYL GLUTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5JDO2770Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alanylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

230.00 to 232.00 °C. @ 760.00 mm Hg | |

| Record name | Alanylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic and Bioavailability Research of L Alanyl L Glutamine

Intracellular Hydrolysis and Amino Acid Release Kinetics

Following absorption, L-Alanyl-L-Glutamine undergoes rapid hydrolysis, breaking down into its constituent amino acids, L-alanine (B1666807) and L-glutamine (B1671663). This process is remarkably efficient, ensuring the swift delivery of these amino acids for cellular use. Research into the elimination kinetics of intravenously administered this compound in ICU patients demonstrated a short half-life for the dipeptide, averaging 0.26 hours. nih.gov This rapid clearance from the plasma is indicative of swift hydrolysis and distribution into tissues. nih.gov The study noted that while a steady state in plasma concentration was achieved for the dipeptide during infusion, this was not the case for glutamine or alanine (B10760859), and pre-infusion concentrations of the amino acids were restored within 8 hours after the infusion stopped, signifying no undue accumulation. nih.gov

The degradation of this compound in aqueous solutions follows two primary pathways: the cleavage of the peptide bond to release the individual amino acids and the deamination of the amide group in the glutamine residue. nih.gov The stability and rate of this degradation are influenced by pH, with maximum stability observed around a pH of 6.0. nih.gov The degradation process is well-described by pseudo-first-order kinetics. nih.gov

| Kinetic Parameter | Finding | Source |

| Half-Life (in vivo) | 0.26 hours (range: 0.15-0.63 h) in ICU patients | nih.gov |

| Primary Degradation Routes | 1. Cleavage of peptide bond2. Deamination of amide group | nih.gov |

| Maximum Stability | Achieved at an approximate pH of 6.0 | nih.gov |

| Activation Energy (at pH 6.0) | 27.1 kcal mol-1 | nih.gov |

Dipeptide Transport Mechanisms

The bioavailability of this compound is fundamentally linked to its efficient transport across cellular membranes, a process that begins in the intestine and continues in various tissues.

Enterocyte Transport Dynamics

The primary mechanism for the assimilation of this compound in the human intestine is the absorption of the intact dipeptide, rather than its hydrolysis in the intestinal lumen. nih.gov Human studies have shown that less than 5% of the dipeptide is hydrolyzed prior to absorption. nih.gov This transport into enterocytes is facilitated by specific carrier-mediated systems. The peptide transporter 1 (PepT1), a high-capacity, low-affinity, proton-coupled transporter, is largely responsible for moving di- and tri-peptides from the gastrointestinal lumen into the intestinal epithelial cells. nih.govresearchgate.net

The uptake of peptide-bound glutamine via this mechanism is distinct from that of free glutamine. It is not dependent on sodium and is not inhibited by the presence of free amino acids. nih.gov Instead, the transport is stimulated by a proton gradient and can be inhibited by other oligopeptides, confirming its reliance on a dedicated peptide transport system. nih.gov This direct absorption of the dipeptide form is a key advantage, as it avoids the competitive transport pathways used by free amino acids, potentially leading to more efficient uptake. caringsunshine.comnfsports.com

Tissue-Specific Amino Acid Transport Systems

Once this compound is hydrolyzed within the body, the resulting free L-glutamine and L-alanine are transported into various tissues by a diverse array of amino acid transport systems. These systems are tissue-specific and crucial for maintaining cellular amino acid homeostasis.

Glutamine transport into cells is mediated by several systems, including the Na+-dependent systems A, N, ASC, and B0, as well as Na+-independent systems like System L. nih.govfrontiersin.org

System A transporters (such as SNAT1, SNAT2, SNAT4, and SNAT8) and System N transporters (SNAT3, SNAT5, SNAT7) are key players in glutamine flux in the central nervous system and other tissues. nih.govnih.gov System N transporters are particularly noted for mediating glutamine efflux from astrocytes, while System A may contribute to its uptake into neurons. nih.gov

ASCT2 (SLC1A5) is another significant transporter, facilitating the exchange of glutamine with other neutral amino acids. frontiersin.org

Alanine transport is also handled by multiple systems, with significant overlap with glutamine transporters. Systems A, L, and B0 all demonstrate affinity for alanine. nih.gov The coordinated action of these transporters ensures that the alanine and glutamine released from the dipeptide are delivered to tissues like the brain, muscle, and liver where they are needed. nih.govfrontiersin.org

Impact on Systemic and Tissue Amino Acid Pools

Supplementation with this compound has a demonstrable effect on the concentrations of alanine and glutamine in both the bloodstream and tissue stores.

Plasma Glutamine and Alanine Dynamics

Studies have shown that administration of this compound effectively increases the availability of glutamine and alanine. In a study on trauma patients, this compound supplementation led to a statistically significant, albeit marginal, increase in plasma concentrations of both alanine and glutamine. proquest.com Research in exercising rats also found higher plasma glutamine concentrations in groups supplemented with the dipeptide compared to controls. nih.gov

Interestingly, some studies note that while the dipeptide effectively boosts tissue stores, the impact on resting plasma levels can be subtle. This is likely because increased plasma concentrations of these amino acids stimulate their uptake into tissues, which in turn helps to maintain plasma levels at a relatively stable baseline. nih.gov During intravenous infusion, the plasma concentration of the dipeptide itself reaches a steady state, but the body's rapid hydrolysis and uptake prevent the accumulation of its constituent amino acids in the plasma. nih.gov

| Study Population | Key Finding on Plasma Amino Acids | Source |

| Exercising Rats | Higher plasma glutamine concentrations observed in the dipeptide-supplemented group. | nih.gov |

| Rats (Resistance Training) | Suggests that increased plasma levels stimulate tissue uptake, maintaining basal plasma concentrations. | nih.gov |

| ICU Patients | No accumulation of plasma glutamine or alanine; pre-infusion levels reached 8 hours post-infusion. | nih.gov |

| Trauma Patients | Dipeptide supplementation induced a marginal but significant replenishment of plasma alanine and glutamine. | proquest.com |

Muscle and Liver Glutamine Stores

A significant advantage of this compound is its effectiveness in replenishing and maintaining glutamine stores in key metabolic tissues like skeletal muscle and the liver. zeelabpharmacy.com Several studies in rats have demonstrated that supplementation with the dipeptide is highly effective at increasing glutamine concentrations in both muscle and liver. nih.govnih.gov In fact, some research suggests it is more effective at this than supplementing with free glutamine alone. nih.gov

In trained rats subjected to long-duration exercise, chronic oral administration of this compound resulted in higher concentrations of glutamine in the soleus muscle and increased glutathione (B108866) (a metabolite of glutamine) in the liver. nih.gov This indicates that the dipeptide serves as an effective source of glutamine for these tissues, helping to prevent the depletion that can occur under conditions of metabolic stress, such as intense exercise. caringsunshine.comnih.gov

Role in Nitrogen Metabolism and Protein Dynamics

This compound plays a significant role in nitrogen metabolism and the dynamics of protein synthesis and breakdown, particularly in skeletal muscle. As a dipeptide, it serves as an efficient vehicle for delivering glutamine, the most abundant free amino acid in the body, which is crucial for a variety of metabolic processes. nih.govresearchgate.net Glutamine is considered conditionally essential during periods of significant physiological stress, such as major surgery or critical illness, when the body's demand for it exceeds its synthetic capacity. nih.govresearchgate.net In such catabolic states, skeletal muscle releases large quantities of glutamine and alanine, which are key carriers of nitrogen between tissues. researchgate.net

Influence on Nitrogen Balance

Nitrogen balance, the equilibrium between nitrogen intake and nitrogen loss, is a critical indicator of the body's protein metabolic status. A positive nitrogen balance is associated with an anabolic state (tissue growth and repair), while a negative balance signifies a catabolic state (net protein loss). Research has demonstrated that supplementation with this compound can positively influence nitrogen balance, particularly in patients experiencing metabolic stress.

In a randomized, double-blind, controlled study involving 120 patients undergoing major abdominal surgery, the impact of this compound-supplemented parenteral nutrition was evaluated. nih.gov The study group receiving the dipeptide showed a significantly better cumulative nitrogen balance over a six-day period compared to the control group receiving standard parenteral nutrition. nih.gov This suggests that this compound can help mitigate the net protein loss often seen in postoperative patients. nih.gov

| Study Population | Intervention Group | Control Group | Outcome Measure | Result | Reference |

|---|---|---|---|---|---|

| 120 patients undergoing major abdominal surgery | This compound supplemented parenteral nutrition (0.50 g/kg/day) | Standard isonitrogenous, isocaloric parenteral nutrition | Cumulative nitrogen balance over 6 days | 144 ± 145 mg/kg (Study Group) vs. -5 ± 162 mg/kg (Control Group); p = 0.0004 | nih.gov |

| Surgical patients with APACHE II scores <6 | This compound dipeptide supplemented TPN | Standard TPN | Cumulative nitrogen balance | Significantly better on postoperative days 2, 3, and 5 compared to control | nih.gov |

Regulation of Muscle Protein Synthesis and Degradation

This compound exerts regulatory effects on the molecular pathways that govern muscle protein synthesis and degradation. These processes are tightly controlled by complex signaling networks that ensure muscle mass is maintained under normal conditions and adapted during periods of stress or altered physiological demands.

Muscle Protein Synthesis: A key pathway in promoting muscle protein synthesis is the mTOR (mammalian target of rapamycin) signaling pathway. nih.govfrontiersin.org Activation of mTOR leads to the phosphorylation of downstream targets, including eIF-4E binding protein 1 (4E-BP1) and ribosomal protein S6 kinase 1 (S6K1), which are crucial for the initiation of protein translation. nih.gov Research in a piglet model demonstrated that supplementation with this compound upregulated protein synthetic signaling in both the liver and skeletal muscle. nih.gov This was evidenced by increased phosphorylation of mTOR, 4E-BP1, and S6K1. nih.gov Glutamine itself is known to upregulate the mTOR pathway, which is involved in skeletal muscle hypertrophy. nih.gov

Muscle Protein Degradation: Conversely, muscle protein degradation is largely mediated by the ubiquitin-proteasome system. nih.gov Two key muscle-specific E3 ubiquitin ligases, Muscle Atrophy F-box (MAFbx, also known as atrogin-1) and Muscle RING Finger 1 (MuRF1), are upregulated during various catabolic conditions and are considered reliable markers of muscle atrophy. mdpi.comsemanticscholar.org These ligases tag specific muscle proteins for degradation. nih.govmdc-berlin.de

Studies have shown that this compound can downregulate the expression of these critical atrophy-related genes. In a study on piglets, this compound supplementation was found to inhibit the mRNA expressions of both MAFbx and MuRF1 in skeletal muscle. nih.govresearchgate.net The activation of these ligases is controlled by transcription factors from the FOXO (forkhead box O) family. nih.gov The Akt signaling pathway, which promotes protein synthesis, can phosphorylate FOXO, leading to its inactivation and preventing the upregulation of MAFbx and MuRF1. nih.gov By influencing these signaling molecules, this compound helps to shift the balance from a catabolic state towards the preservation of muscle protein.

| Process | Key Regulatory Pathway/Molecule | Effect of this compound | Research Finding | Reference |

|---|---|---|---|---|

| Protein Synthesis | mTOR Signaling Pathway | Upregulation/Activation | Increased phosphorylation of mTOR, 4E-BP1, and S6K1 in skeletal muscle. | nih.gov |

| Akt Signaling | Activation | Akt phosphorylation leads to downstream effects on both synthesis and degradation pathways. | nih.gov | |

| Protein Degradation | Muscle Atrophy F-box (MAFbx) | Downregulation/Inhibition | Inhibited mRNA expression in skeletal muscle of piglets. | nih.govresearchgate.net |

| Muscle RING Finger 1 (MuRF1) | Downregulation/Inhibition | Inhibited mRNA expression in skeletal muscle of piglets. | nih.govresearchgate.net |

Immunological and Inflammatory Research on L Alanyl L Glutamine

Modulation of Cytokine Profiles

L-alanyl-l-glutamine has been shown to alter the balance of inflammatory signaling molecules, known as cytokines. This modulation includes suppressing pro-inflammatory cytokines that drive inflammation and enhancing anti-inflammatory cytokines that help resolve it.

This compound has demonstrated the ability to suppress the production of several key pro-inflammatory cytokines. In studies involving lipopolysaccharide (LPS)-stimulated human monocytes in a whole-blood system, the combination of l-alanine (B1666807) and l-glutamine (B1671663), as in the dipeptide, strongly reduced the production of Tumor Necrosis Factor-alpha (TNF-α). researchgate.netnih.gov While l-glutamine alone had an inhibitory effect on Interleukin-6 (IL-6) and TNF-α, l-alanine showed contrary effects on IL-6, leading to a canceling effect when combined. researchgate.netnih.gov However, both amino acids contributed to the downregulation of TNF-α. researchgate.netnih.gov

Further research in rats subjected to resistance exercise showed that supplementation with this compound attenuated plasma levels of TNF-α and Interleukin-1β (IL-1β). cambridge.orgnih.govresearchgate.net This effect was associated with reduced activation of NF-κB, a key transcription factor involved in the inflammatory response. cambridge.orgresearchgate.net In neonatal pig enterocytes challenged with LPS, this compound administration also reduced the intestinal expression of Toll-like receptor-4 and NF-κB. researchgate.net

Table 1: Research Findings on the Suppression of Pro-inflammatory Mediators by this compound

| Mediator | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| TNF-α | LPS-stimulated human monocytes | Strongly reduced TNF-α production. | researchgate.netnih.gov |

| TNF-α | Rats (resistance exercise model) | Attenuated plasma levels of TNF-α. | cambridge.orgnih.govresearchgate.net |

| IL-1β | Rats (resistance exercise model) | Attenuated plasma levels of IL-1β. | cambridge.orgnih.govresearchgate.net |

| NF-κB | Rats (resistance exercise model) | Reduced activation in skeletal muscle. | cambridge.orgresearchgate.net |

| NF-κB | Neonatal piglets (LPS challenge) | Reduced intestinal expression. | researchgate.net |

In addition to suppressing pro-inflammatory signals, this compound has been found to bolster the body's anti-inflammatory response. Studies have shown that glutamine, a constituent of the dipeptide, can increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govresearchgate.net

In a study on rats undergoing resistance exercise, chronic oral supplementation with this compound led to an increase in plasma levels of the anti-inflammatory cytokine IL-10. cambridge.orgnih.govresearchgate.net This suggests that the dipeptide not only curtails the pro-inflammatory cascade but also actively promotes a counter-regulatory, anti-inflammatory environment. The balance between pro- and anti-inflammatory cytokines is critical for immune homeostasis, and molecules like IL-10 and Transforming Growth Factor-β (TGF-β) are key regulators. nih.gov

Table 2: Research Findings on the Enhancement of Anti-inflammatory Cytokines by this compound

| Cytokine | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| IL-10 | Rats (resistance exercise model) | Increased plasma levels of IL-10. | cambridge.orgnih.govresearchgate.net |

| IL-10 | Human immune cells (in vitro, Glutamine) | Glutamine supplementation increased IL-10 production. | researchgate.net |

Regulation of Immune Cell Function

This compound directly impacts the function of various immune cells that are central to orchestrating and executing an immune response.

Lymphocytes, particularly T-cells, are highly dependent on glutamine for their proliferation and function. nih.gov this compound, serving as a glutamine source, has been shown to exert significant immunostimulatory effects. nih.govresearchgate.net In vitro studies have demonstrated that the addition of this compound to cultures of T-lymphocytes stimulated with mitogens and alloantigens resulted in a significant, dose-dependent increase in their proliferation. nih.govresearchgate.net This stimulatory effect is partly attributed to enhanced cytokine production following treatment with the dipeptide. nih.govresearchgate.net

Glutamine is essential for the growth, differentiation into plasma cells, and antibody production of B lymphocytes. mdpi.com The activation of T-cells triggers a substantial increase in glutamine uptake, and a lack of glutamine can inhibit the proliferation of activated T-lymphocytes. mdpi.com

Table 3: Research Findings on Lymphocyte Regulation by this compound

| Immune Cell | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| T-Lymphocytes | Human peripheral blood mononuclear cells (in vitro) | Significantly and dose-dependently increased proliferation when stimulated with mitogens. | nih.govresearchgate.net |

| T-Lymphocytes | Human peripheral blood mononuclear cells (in vitro) | Enhanced cytokine production. | nih.govresearchgate.net |

| B-Lymphocytes | General research on glutamine | Glutamine is required for growth, plasma cell differentiation, and antibody production. | mdpi.com |

Macrophages are versatile immune cells involved in phagocytosis (engulfing pathogens and cellular debris) and secretion of cytokines. nih.govnih.gov Glutamine is a key substrate for these cells, supporting their phagocytic and secretory functions. nih.govnih.gov Studies have shown that glutamine enhances the phagocytic activity of macrophages. researchgate.net Human macrophages utilize glutamine to fuel cytokine secretion and phagocytosis. embopress.org Given that this compound is readily hydrolyzed to provide glutamine, it supports these critical macrophage functions. researchgate.net Furthermore, macrophage activation leads to a significant increase in glutamine uptake and metabolism. mdpi.com

Table 4: Research Findings on Macrophage Function and Glutamine

| Function | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Phagocytosis | General research on glutamine | Glutamine enhances the phagocytic activity of macrophages. | researchgate.netnih.govnih.gov |

| Cytokine Secretion | Human macrophages (in vitro) | Glycogenolysis, supported by substrates like glutamine, supports cytokine secretion. | embopress.org |

| Metabolism | Macrophage cell lines | Activation of macrophages significantly increases glutamine uptake and metabolism. | mdpi.com |

Neutrophils are a type of white blood cell that act as the immune system's first line of defense. Research indicates that glutamine, and by extension this compound, plays a crucial role in regulating neutrophil activity. In a study involving dogs treated with high-dose methylprednisolone, which suppresses immune function, parenteral administration of this compound resulted in an increase in the phagocytic responses of polymorphonuclear neutrophils (PMNs). nih.gov

Studies on glutamine have shown it can reduce neutrophil activation and recruitment during sterile inflammation. oup.comoup.comnih.gov It influences key neutrophil effector functions, leading to a decrease in the production of reactive oxygen species and the formation of neutrophil extracellular traps (NETs), which can contribute to tissue damage. oup.comoup.comnih.gov Glutamine has also been found to protect neutrophils from apoptosis (programmed cell death). mdpi.com

Table 5: Research Findings on Neutrophil Functionality

| Function | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Phagocytosis | Dogs (in vivo) | Parenteral this compound increased PMN phagocytic responses suppressed by medication. | nih.gov |

| Activation & Recruitment | Murine models (in vivo) | Glutamine treatment reduced neutrophil activation and recruitment. | oup.comoup.comnih.gov |

| Effector Functions | Murine neutrophils | Glutamine decreased the production of reactive oxygen species and NETs. | oup.comoup.comnih.gov |

| Survival | General research on glutamine | Glutamine protects neutrophils against apoptosis. | mdpi.com |

Influence on Macrophage Polarization

This compound, primarily through its delivery of glutamine, plays a significant role in modulating macrophage polarization, the process by which macrophages adopt distinct functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory (M2). Glutamine metabolism is a critical determinant of this process. mdpi.comiomcworld.com M2 macrophages, which are involved in tissue repair and resolution of inflammation, exhibit increased glutamine accumulation. sciepublish.com The inhibition of glutamine metabolism has been shown to diminish the expression of M2 genes, but not M1 genes. sciepublish.com

Glutamine promotes the M2 phenotype through several metabolic pathways. nih.gov Glutaminolysis, the breakdown of glutamine, generates α-ketoglutarate, which supports the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, processes essential for M2 macrophage differentiation. nih.govcambridge.orgoup.com Furthermore, glutamine contributes to the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), which is also necessary for M2 polarization. mdpi.comnih.gov Research demonstrates that glutamine supplementation can augment M2 polarization in IL-4-treated macrophages. oup.comresearchgate.net

Conversely, some evidence suggests a role for glutamine in M1 polarization under specific conditions. nih.gov In response to certain pathogens like Mycobacterium tuberculosis, glutamine can serve as a carbon and nitrogen source for the metabolic reprogramming required for an M1-like pro-inflammatory response. nih.gov In this context, glutamine can fuel the production of succinate, a metabolite that promotes the M1 phenotype. mdpi.comnih.gov However, in models of inflammatory bowel disease, this compound therapy was found to ameliorate the inflammatory response by reducing the number of infiltrating macrophages in the peritoneal cavity, suggesting a net anti-inflammatory effect. mdpi.com

Anti-inflammatory Cellular Mechanisms of this compound

Direct Effects on Macrophage Inflammatory Responses

This compound exerts direct anti-inflammatory effects on macrophages by modulating their response to inflammatory stimuli. nih.govmdpi.com In vitro studies using murine macrophage cell lines (RAW264.7) have confirmed that this compound can directly inhibit inflammatory pathways. nih.govmdpi.com When these macrophages are stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, treatment with this compound significantly downregulates the expression of key pro-inflammatory cytokines. nih.govmdpi.com This demonstrates a direct capacity to suppress the production of inflammatory mediators at the cellular level. nih.gov The dipeptide has been shown to exert immunostimulatory activities nearly identical to glutamine alone in some in vitro experiments. researchgate.net

Table 1: Direct Effects of this compound on Inflammatory Cytokine Expression in LPS-Stimulated Macrophages

| Cell Line | Inflammatory Stimulus | Key Pro-inflammatory Cytokines | Observed Effect of this compound | Reference |

| RAW264.7 | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-alpha (TNF-α) | Significantly reduced expression | nih.govmdpi.com |

| RAW264.7 | Lipopolysaccharide (LPS) | Interleukin-6 (IL-6) | Significantly reduced expression | nih.govmdpi.com |

| RAW264.7 | Lipopolysaccharide (LPS) | RANTES | Markedly downregulated expression | nih.gov |

Attenuation of Inflammation in Specific Tissues and Organs

The anti-inflammatory properties of this compound have been observed across various tissues and organs in preclinical and clinical research, showcasing its protective effects against inflammatory damage.

In a murine model of acute liver injury induced by lipopolysaccharide (LPS), treatment with this compound significantly attenuated liver damage. nih.govmdpi.com This was evidenced by reduced plasma levels of alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), and lactate (B86563) dehydrogenase (LDH), alongside improvements in liver histopathology. nih.govmdpi.com The protective mechanism involved the inhibition of macrophage accumulation and the reduced production of pro-inflammatory factors within the liver tissue. nih.govmdpi.com

Research has also highlighted its benefits in the pancreas, where this compound helps preserve pancreatic β-cell function when challenged with inflammatory conditions ex vivo. cambridge.orgmedchemexpress.com It was shown to attenuate the inflammation-induced decrease in chronic insulin (B600854) secretion. nih.govmedchemexpress.com

In the context of intestinal inflammation, this compound has been shown to improve gut barrier function and ameliorate colitis by reducing macrophage infiltration. mdpi.comnih.gov It also supports the integrity of the intestinal lining, which is crucial for preventing inflammation. nfsports.comnih.gov

Studies in rats subjected to intense resistance exercise demonstrated that supplementation with this compound mitigated muscle damage and inflammation. researchgate.netcambridge.org This was marked by lower plasma levels of the pro-inflammatory cytokines TNF-α and IL-1β, an increase in the anti-inflammatory cytokine IL-10, and reduced activation of the inflammatory transcription factor NF-κB in muscle tissue. researchgate.netcambridge.org

Furthermore, this compound has shown protective effects in the lungs, where prophylactic inhalation attenuated endotoxin-induced acute lung injury in rats. researchgate.net In a clinical setting, pretreatment with this compound in children undergoing palatoplasty was found to attenuate the systemic inflammatory response, as indicated by reduced postoperative levels of C-reactive protein (CRP). nih.gov

Table 2: Summary of Tissue-Specific Anti-inflammatory Effects of this compound

| Tissue/Organ | Model / Condition | Key Anti-inflammatory Findings | Reference(s) |

| Liver | LPS-induced acute injury (mice) | Reduced macrophage accumulation; Decreased pro-inflammatory factors; Lowered plasma ALT, AST, LDH. | nih.govmdpi.com |

| Pancreas | Ex vivo inflammatory challenge | Protected β-cell function; Attenuated decrease in insulin secretion. | nih.govcambridge.orgmedchemexpress.com |

| Intestine | Colitis models / Environmental enteropathy | Reduced macrophage infiltration; Improved gut barrier function. | mdpi.comnih.gov |

| Skeletal Muscle | Resistance exercise (rats) | Attenuated plasma TNF-α & IL-1β; Increased IL-10; Reduced NF-κB activation. | researchgate.netcambridge.org |

| Lungs | Endotoxin-induced injury (rats) | Attenuated acute inflammatory response. | researchgate.net |

| Systemic | Post-surgical inflammation (children) | Reduced postoperative C-reactive protein (CRP) levels. | nih.gov |

Methodological Approaches and Research Models for L Alanyl L Glutamine Studies

In Vitro Experimental Paradigms

In vitro models are fundamental for dissecting the cellular and molecular mechanisms of L-alanyl-L-glutamine. These controlled laboratory environments allow for precise manipulation of experimental conditions and detailed analysis of cellular responses.

Cultured cell lines offer a reproducible and scalable system for studying the effects of this compound on specific cell types.

Chinese Hamster Ovary (CHO) Cells: CHO cells are a cornerstone of biopharmaceutical production, particularly for monoclonal antibodies. nih.gov this compound is often used as a more stable substitute for L-glutamine (B1671663) in CHO cell culture media. nih.govevonik.com Studies have shown that replacing L-glutamine with this compound can lead to reduced ammonia (B1221849) accumulation, a toxic byproduct of glutamine degradation. nih.govsci-hub.se This substitution has been observed to enhance monoclonal antibody production, although it may slightly lower the specific growth rate. nih.gov In fed-batch cultures, complete replacement of glutamine with this compound in both basal and feed media maximized antibody titers. nih.gov The dipeptide is taken up by CHO cells and cleaved intracellularly, releasing L-alanine (B1666807) and L-glutamine for cellular metabolism. researchgate.net Research indicates that this compound supplementation can also reduce apoptosis in the early phases of cell culture. nih.gov

BRIN-BD11 β-cells: This insulin-secreting cell line is a valuable model for studying pancreatic β-cell function and diabetes. bioscientifica.comnih.gov L-alanine, a component of this compound, has been shown to stimulate insulin (B600854) secretion in BRIN-BD11 cells. nih.govresearchgate.net Research has explored the protective effects of this compound against inflammatory damage. bioscientifica.comnih.gov In one study, BRIN-BD11 cells were exposed to inflammatory mediators from macrophages. bioscientifica.comnih.gov Subsequent treatment with this compound was found to attenuate the negative effects on insulin secretion and the levels of key proteins like insulin receptor β and cytochrome c oxidase IV. bioscientifica.comnih.gov The dipeptide also restored the cellular antioxidant capacity by supporting the L-glutamine-glutathione (GSH) axis and increased the levels of heat shock protein 70 (HSP70). bioscientifica.comnih.gov

IPEC-1 and IPEC-J2 Cells: These porcine intestinal epithelial cell lines are widely used to model the intestinal barrier. nih.govcellosaurus.org Studies have investigated the role of this compound in protecting the intestinal barrier from challenges like those induced by zearalenone, a mycotoxin. sci-hub.se In IPEC-J2 cells, this compound was shown to promote cell proliferation and reduce zearalenone-induced cytotoxicity and apoptosis. sci-hub.se It also mitigated the increase in paracellular permeability caused by the toxin. sci-hub.se Furthermore, this compound upregulated the expression of genes associated with the intestinal barrier, including tight junction proteins (ZO-1, occludin, claudin-3) and antimicrobial peptides. sci-hub.se

SK-N-SH Cells: This human neuroblastoma cell line is utilized in neuroscience research, including studies on neuronal differentiation and neurotoxicity. cytion.commskcc.org The transport of L-glutamine, a constituent of this compound, has been characterized in SK-N-SH cells, where it is primarily taken up through the sodium-dependent System ASC. nih.gov

RAW264.7 Cells: This macrophage-like cell line is a common model for studying inflammation and immune responses. While direct studies on this compound in RAW264.7 cells are not extensively detailed in the provided context, macrophages are known to be significant consumers of glutamine, and the inflammatory responses of these cells are central to many of the in vivo models where this compound has shown beneficial effects.

Table 1: Summary of this compound Research in Various Cell Lines

| Cell Line | Model System | Key Research Findings with this compound |

|---|---|---|

| CHO | Biopharmaceutical Production | Enhanced antibody production, reduced ammonia accumulation, and decreased apoptosis. nih.gov |

| BRIN-BD11 | Pancreatic β-cell Function | Protected against inflammation-induced dysfunction, restored insulin secretion, and supported antioxidant pathways. bioscientifica.comnih.gov |

| IPEC-1/J2 | Intestinal Barrier Function | Protected against toxin-induced damage, reduced apoptosis and permeability, and upregulated barrier-related gene expression. sci-hub.se |

| SK-N-SH | Neuroblastoma/Neuronal Function | Characterization of L-glutamine transport systems relevant to the dipeptide's components. nih.gov |

Primary cells, isolated directly from tissues, offer a model that more closely resembles the in vivo environment compared to immortalized cell lines.

Human Lung Epithelial and Pulmonary Microvascular Endothelial Cells: In the context of lung transplantation, primary human lung cells have been used to study the protective effects of this compound. nih.gov When added to preservation solutions, the dipeptide improved cell viability and inhibited apoptosis in these cells during cold preservation. nih.gov

Primary Islet Cells: Studies comparing primary rat islet cells to the BRIN-BD11 cell line have demonstrated that L-alanine, a component of the dipeptide, has an insulin-releasing effect in primary cells as well. nih.gov This validates the use of cell lines like BRIN-BD11 for studying the secretagogue properties of this compound's constituent amino acids.

Primary Chondrocytes: Human chondrocytes have been cultured in media containing this compound dipeptide (as GlutaMAX™) for studies related to cell partitioning and tissue engineering. mdpi.com

Ex vivo models, where organs are maintained and studied outside the body, bridge the gap between in vitro and in vivo research.

Porcine Ex Vivo Lung Perfusion (EVLP): This model has been instrumental in evaluating the benefits of this compound in preserving donor lungs before transplantation. nih.govresearchgate.net Adding this compound to the perfusion solution was found to significantly improve lung function, preserve the histological structure, and increase the levels of multiple amino acids in the perfusate. nih.govresearchgate.net These findings suggest that the dipeptide provides energy, antioxidant, and cytoprotective effects to the lung tissue during perfusion. nih.govresearchgate.net

Rat Lung Perfusion: In rat models of lung transplantation, donor lungs preserved with this compound before reperfusion showed improved physiological function, including decreased airway pressure and higher oxygenation capacity. nih.gov Histological analysis revealed reduced lung injury, apoptosis, and oxidative stress. nih.gov

In Vivo Animal Models

Animal models are indispensable for understanding the systemic effects of this compound in a complex physiological setting, particularly in response to stress, injury, and disease.

Rats are frequently used to model various physiological and pathological states.

Endotoxemia: This condition, induced by administering lipopolysaccharide (LPS), mimics systemic inflammation and sepsis. In endotoxemic rats, this compound administration has been shown to improve protein balance by decreasing whole-body proteolysis. nih.gov It also reduced mesenteric plasma extravasation and leukocyte adhesion. researchgate.net

Ischemia-Reperfusion (I/R) Injury: I/R injury is a significant concern in transplantation and surgery. In a rat model of hepatic I/R, preconditioning with this compound significantly reduced liver damage, as indicated by lower levels of alanine (B10760859) aminotransferase (ALT), lactate (B86563) dehydrogenase (LDH), and caspase-3 expression. nih.gov Similarly, in a rat lung transplant model, adding this compound to the cold preservation solution reduced lung injury and improved graft function following reperfusion. nih.gov

Resistance Exercise: Rodent models of resistance exercise are used to study the metabolic and physiological adaptations to training. Chronic oral supplementation with this compound in rats undergoing progressive resistance exercise has been shown to restore plasma and muscle glutamine levels, which are often depleted by intense exercise. cambridge.org This was associated with an increased level of HSP70 in muscle and peripheral blood mononuclear cells, suggesting a cytoprotective effect. cambridge.org Other studies have shown that supplementation improves the glutamine-glutathione axis and reduces markers of muscle damage and oxidative stress. nih.gov

Table 2: Research Findings of this compound in Rodent Models

| Rodent Model | Condition | Key Research Findings with this compound |

|---|---|---|

| Endotoxemia | Systemic Inflammation | Improved protein balance, decreased proteolysis, and reduced inflammatory responses in the microcirculation. nih.govresearchgate.net |

| Ischemia-Reperfusion | Tissue Injury | Protected against liver and lung damage, reduced markers of cell death and oxidative stress, and improved organ function. nih.govnih.gov |

| Resistance Exercise | Physiological Stress | Restored muscle glutamine levels, enhanced cytoprotective heat shock protein response, and improved antioxidant status. cambridge.orgnih.gov |

Piglets, with their physiological similarities to humans, are an excellent model for studying intestinal health, especially during the stressful weaning period.

Weaning Stress: Weaning is a critical period for piglets, often associated with intestinal dysfunction. Dietary supplementation with this compound has been shown to improve the intestinal health of weaned piglets. nih.gov Studies have demonstrated that it increases the height of intestinal villi, which is crucial for nutrient absorption. nih.gov The dipeptide also up-regulates the expression of genes for growth factor receptors and tight junction proteins (Claudin-1, Occludin, ZO-1), thereby enhancing the intestinal barrier function. nih.gov Furthermore, this compound supplementation has been associated with an increased number of goblet cells, which secrete protective mucus, and higher concentrations of immunoglobulins in the intestinal mucosa. nih.gov

Endotoxin (B1171834) Challenge: In neonatal piglets challenged with endotoxin (LPS), oral administration of this compound has been found to be protective against intestinal injury.

Large Animal Models in Specific Disease Contexts

The use of large animal models, particularly porcine models, has been instrumental in evaluating the effects of this compound in clinically relevant scenarios such as intestinal injury and parenteral nutrition. Piglets, due to their physiological and anatomical similarities to human infants, serve as a valuable model for studying intestinal health and disease.

Another critical application of large animal models is in the study of ischemia-reperfusion (I/R) injury, a significant concern in intestinal transplantation and other surgical procedures. In a rat model of hepatic I/R injury, pretreatment with this compound was shown to be protective. nih.gov While not a large animal model, this study highlights a key disease context where this compound is investigated. Porcine models of intestinal I/R have also been established as a crucial tool for translational research, providing a platform to study interventions like l-glutamine and its dipeptides. physiology.org Research in porcine models has shown that l-glutamine can enhance the recovery of enzyme activity in the post-ischemic ileum. physiology.org

Furthermore, the efficacy of this compound-supplemented parenteral nutrition has been assessed in various clinical conditions. nih.govnih.gov While many of these are human clinical trials, large animal models are foundational in the preclinical phase to understand the metabolic fate and physiological effects of such supplementation. For instance, studies in weaned piglets have explored how this compound affects the expression of genes related to intestinal growth and barrier function. nih.gov

The data from these large animal model studies provide a strong basis for the clinical application of this compound, particularly in conditions characterized by intestinal distress and the need for nutritional support.

Table 6.2.3.1: Effects of this compound in a Weaned Piglet Model

| Parameter | Observation in this compound Group | Reference |

| Intestinal Morphology | ||

| Duodenum Villus Height | Increased | nih.gov |

| Jejunum Villus Height | Increased | nih.gov |

| Jejunum Crypt Depth | Decreased | nih.gov |

| Ileum Crypt Depth | Decreased | nih.gov |

| Duodenum Villus Height:Crypt Depth Ratio | Increased | nih.gov |

| Ileum Villus Height:Crypt Depth Ratio | Increased | nih.gov |

| Goblet Cells | ||

| Duodenal Epithelium | Increased Number | researchgate.net |

| Ileal Epithelium | Increased Number | researchgate.net |

Advanced Analytical and Omics Technologies

Metabolomic Profiling in Biological Systems

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, has emerged as a powerful tool to elucidate the systemic effects of this compound. Nuclear Magnetic Resonance (NMR)-based and Mass Spectrometry (MS)-based techniques are the primary platforms for these investigations.

An NMR-based metabolomic study on C2C12 myoblasts injured by energy deprivation revealed that this compound supplementation could partially restore the disturbed metabolic profile. nih.govrsc.org The findings indicated that the dipeptide enhanced the antioxidant capacity by promoting glutathione (B108866) (GSH) biosynthesis, maintained tricarboxylic acid (TCA) cycle anaplerosis, and stabilized lipid membranes by suppressing glycerophospholipid metabolism. nih.govrsc.org This provides a mechanistic insight into the protective effects of this compound at the cellular level. nih.govrsc.org

Gas chromatography-mass spectrometry (GC-MS) has also been employed for metabolomic analysis in a piglet model of weaning stress. nih.gov While this study focused on l-glutamine supplementation, the methodology is directly applicable to studying this compound. The research identified significant alterations in multiple metabolic pathways in response to weaning, including amino acid metabolism, carbohydrate metabolism, and lipid metabolism. nih.gov Dietary glutamine was shown to partially ameliorate these changes, highlighting the potential of metabolomics to uncover the biochemical impact of glutamine and its derivatives. nih.gov

The quantitative analysis of this compound itself in complex biological matrices like cell culture broth has been optimized using various detectors. While UV and evaporative light scattering detection were hindered by matrix effects, fluorescence detection and mass spectrometry proved to be effective. sci-hub.se Mass spectrometry, in particular, offers superior sensitivity and can be integrated into quantitative metabolomic workflows, allowing for precise tracking of the dipeptide and its metabolic fate. nih.govsci-hub.se

Table 6.3.1.1: Metabolomic Changes Induced by this compound in Energy-Deprived C2C12 Myoblasts (NMR-based)

| Metabolic Pathway | Effect of this compound | Key Metabolites Affected | Reference |

| Antioxidant Defense | Enhanced | Glutathione (GSH) | nih.govrsc.org |

| Energy Metabolism | Maintained TCA Cycle Anaplerosis | Not specified | nih.govrsc.org |

| Lipid Metabolism | Suppressed Glycerophospholipid Metabolism | Not specified | nih.govrsc.org |

Quantitative Analysis of Amino Acid Transport Kinetics

The transport of this compound across biological membranes is a critical determinant of its bioavailability and physiological effects. Advanced analytical techniques have been employed to quantify the kinetics of its transport.

Studies using human intestinal brush border membrane vesicles have demonstrated that glutamine-containing dipeptides, such as this compound, are predominantly absorbed intact, rather than being hydrolyzed at the brush border. nih.gov This transport is mediated by a peptide transporter, likely the H+-coupled peptide transporter 1 (PepT1).

The kinetics of this transport system have been characterized. The uptake of peptide-bound glutamine was not inhibited by the deletion of sodium or the addition of free amino acids, which is in contrast to the transport of free glutamine. nih.gov However, the transport was inhibited by other oligopeptides and stimulated by a proton gradient, confirming the involvement of a proton-dependent peptide transporter. nih.gov

Kinetic analyses have shown that the transporter has a similar affinity for both glycylglutamine and alanylglutamine, as indicated by their comparable inhibition constants. nih.gov In isolated rat intestinal epithelial cells, the transport of alanine and glutamine is primarily mediated by a common Na+-dependent carrier. nih.gov This highlights the different transport mechanisms for free amino acids versus dipeptides.

The transport of glutamine itself has been extensively studied, revealing multiple transport systems in mammalian cells, including both Na+-dependent and Na+-independent transporters. nih.gov At least fourteen different transporters have been identified that can mediate glutamine transport. nih.gov Understanding the kinetics of these individual transporters provides a comparative framework for appreciating the distinct transport advantages of the dipeptide form.

Table 6.3.2.1: Characteristics of this compound Transport in Human Intestinal Brush Border Membrane Vesicles

| Characteristic | Observation | Implication | Reference |

| Primary Absorption Mechanism | Absorption as intact dipeptide | Higher bioavailability compared to free glutamine | nih.gov |

| Effect of Sodium Deletion | No inhibition of uptake | Na+-independent transport | nih.gov |

| Effect of Free Amino Acids | No inhibition of uptake | Transport via a distinct peptide transporter, not an amino acid transporter | nih.gov |

| Effect of Other Oligopeptides | Inhibition of uptake | Competition for the same peptide transporter | nih.gov |

| Effect of a Proton Gradient | Stimulation of uptake | H+-coupled transport mechanism (e.g., PepT1) | nih.gov |

Gene and Protein Expression Analysis Techniques

Investigating the molecular mechanisms underlying the effects of this compound involves the analysis of changes in gene and protein expression. Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) for gene expression and Western blotting or immunohistochemistry for protein expression are commonly utilized.

In a murine model of weanling undernutrition, this compound supplementation was found to modulate the expression of key proteins involved in intestinal epithelial homeostasis. nih.gov Immunohistochemical analysis revealed that the dipeptide increased the number of proliferating cells, as indicated by bromodeoxyuridine (BrdU) staining, and decreased the number of apoptotic cells, as shown by cleaved caspase-3 staining in the jejunum. nih.gov

Studies in weaned piglets have also employed these techniques to demonstrate the positive effects of this compound on the intestinal barrier. Dietary supplementation with the dipeptide up-regulated the mRNA expression of epidermal growth factor receptor and insulin-like growth factor 1 receptor in the jejunal mucosa. researchgate.net Furthermore, it increased the mRNA expression of the tight junction proteins claudin-1, occludin, and zonula occludens protein-1 (ZO-1), as well as the protein levels of occludin and ZO-1. researchgate.net These findings indicate that this compound strengthens the intestinal barrier by enhancing the expression of crucial junctional components.

In an in vitro model using bovine jejunum epithelial cells challenged with lipopolysaccharide (LPS), this compound was shown to ameliorate the inflammatory response and barrier dysfunction. The expression of tight junction proteins, including occludin, claudin-1, and ZO-1, was analyzed at both the mRNA and protein levels, providing a comprehensive view of the dipeptide's protective effects.

Metabolomic studies in C2C12 myoblasts have also been complemented by protein expression analysis. For example, this compound supplementation was found to promote the synthesis of MyoD1 protein, a key regulator of myogenesis. nih.govrsc.org

These gene and protein expression analyses provide critical molecular evidence for the mechanisms through which this compound exerts its beneficial effects in various biological systems.

Table 6.3.3.1: Effects of this compound on Gene and Protein Expression in the Jejunum of Weaned Piglets

| Gene/Protein | Method of Analysis | Effect of this compound | Reference |

| Growth Factor Receptors | |||

| Epidermal Growth Factor Receptor (EGFR) | mRNA Expression (qRT-PCR) | Upregulated | researchgate.net |

| Insulin-like Growth Factor 1 Receptor (IGF-1R) | mRNA Expression (qRT-PCR) | Upregulated | researchgate.net |

| Tight Junction Proteins | |||

| Claudin-1 | mRNA Expression (qRT-PCR) | Upregulated | researchgate.net |

| Occludin | mRNA Expression (qRT-PCR) | Upregulated | researchgate.net |

| Protein Expression (Western Blot) | Upregulated | researchgate.net | |

| Zonula Occludens Protein-1 (ZO-1) | mRNA Expression (qRT-PCR) | Upregulated | researchgate.net |

| Protein Expression (Western Blot) | Upregulated | researchgate.net |

Future Research Directions and Translational Perspectives for L Alanyl L Glutamine

Elucidation of Unexplored Molecular Signaling Cascades

While the influence of l-alanyl-l-glutamine on major metabolic pathways like mTOR and MAPK is recognized, the precise molecular choreography remains only partially mapped. Future research must dissect these and other signaling cascades to reveal the nuanced mechanisms that differentiate the dipeptide's effects from those of free glutamine.

A primary target for future research is the mTOR (mechanistic target of rapamycin) signaling pathway , a central regulator of cell growth, proliferation, and metabolism. Studies have shown that this compound, similar to l-glutamine (B1671663), activates mTOR signaling in intestinal enteroids, promoting the phosphorylation of downstream targets like p70S6K and S6 ribosomal protein. nih.gov However, some research suggests potential differences in the kinetics and magnitude of activation compared to free glutamine, which warrants further investigation. researchgate.net The interplay between this compound, its hydrolysis into constituent amino acids, and the subsequent sensing by the mTORC1 complex at the lysosome is an area ripe for exploration. nih.gov Unraveling how the dipeptide structure influences transport and intracellular availability for mTORC1 activation is a key unanswered question.

Another critical area is the regulation of autophagy , the cellular process of self-digestion and recycling. The role of glutamine in autophagy is complex; it can be both an inhibitor, often via mTORC1 activation, and a promoter through mTORC1-independent mechanisms. mdpi.commdpi.comresearchgate.net Glutamine deprivation is known to induce autophagy. mdpi.comfrontiersin.org Conversely, some studies indicate that glutamine is essential for mounting an autophagic response to stress. nih.gov How this compound supplementation navigates this dual role is largely unknown. Future studies should aim to clarify whether the dipeptide consistently promotes or inhibits autophagy across different cell types and stress conditions, and to identify the specific signaling nodes (e.g., AMPK, GCN2, TFEB) it modulates. mdpi.comembopress.org

| Signaling Pathway | Known Association with this compound / Glutamine | Unexplored Research Questions for this compound |

| mTOR Pathway | Activates mTOR signaling in intestinal crypts and enteroids, promoting cell proliferation. nih.gov | What are the kinetic differences in mTORC1 activation by the dipeptide vs. free glutamine? How does the dipeptide structure influence its transport and presentation to the mTORC1 sensing machinery? researchgate.net |

| Autophagy | Glutamine has a complex, dual role, both inhibiting (via mTORC1) and promoting (mTORC1-independent) autophagy. mdpi.commdpi.com | Does this compound consistently favor pro-survival autophagy or its inhibition? Through which specific signaling intermediates (e.g., AMPK, GCN2) does it act? nih.govembopress.org |

| MAPK Pathways | l-glutamine activates mitogen-activated protein kinases (MAPKs) to stimulate intestinal cell proliferation. physiology.org | What are the specific effects of this compound on different MAPK subfamilies (e.g., ERK, JNK, p38) in various tissues and pathologies? |

| NF-κB Signaling | Reduces intestinal expression of NF-κB in LPS-challenged animal models, suggesting anti-inflammatory effects. researchgate.net | What is the direct mechanism by which this compound or its metabolites modulate the NF-κB pathway? Is this effect cell-type specific? |

Investigation of Inter-Organ Crosstalk Mechanisms

The physiological effects of this compound are unlikely to be confined to a single organ. The dipeptide is positioned to be a significant modulator of inter-organ communication, particularly along the gut-liver and gut-brain axes.

The gut-liver axis , a bidirectional network connected by the portal vein, is profoundly influenced by gut health and microbial activity. mdpi.com Research has demonstrated that this compound can attenuate non-alcoholic fatty liver disease (NAFLD) in mice, an effect linked to its ability to improve gut microbiota dysbiosis. nih.gov This finding opens a significant avenue for future research. Investigations should focus on how the dipeptide alters the composition and metabolic output of the gut microbiome. Specifically, studies could explore its impact on the production of microbial metabolites like short-chain fatty acids, secondary bile acids, and ethanol, and how these changes subsequently signal to the liver to modulate inflammation, lipid metabolism, and fibrosis.

The gut-brain axis represents another promising frontier. Glutamine itself is a critical precursor for the synthesis of major neurotransmitters, including the excitatory neurotransmitter glutamate (B1630785) and the inhibitory neurotransmitter GABA, highlighting its importance for balanced neural activity. youtube.com While direct evidence for this compound's role in this axis is still emerging, its established effects on maintaining intestinal barrier integrity are highly relevant. caringsunshine.comcaringsunshine.com A compromised gut barrier allows for the translocation of inflammatory molecules like lipopolysaccharide (LPS) into circulation, which can induce neuroinflammation. Future research should investigate whether this compound supplementation can modulate the gut-brain axis by strengthening the intestinal barrier, altering vagal nerve signaling, and influencing the production of neuroactive microbial metabolites, thereby potentially impacting mood, cognition, and stress responses.

Development of Novel Research Models for Specific Pathologies

Advancing the translational potential of this compound requires the development and application of more sophisticated research models that can accurately recapitulate human diseases.

Current research has utilized a range of valuable in vivo and in vitro models. Animal models have included studies of weanling undernutrition, chemotherapy-induced intestinal damage, and lipopolysaccharide-induced systemic inflammation. physiology.orgresearchgate.netnih.govnih.gov In vitro work has employed various intestinal cell lines to probe mechanisms of proliferation and apoptosis. nih.gov A significant advancement has been the use of murine intestinal enteroids , a 3D culture system that better mimics the complex architecture and cell diversity of the gut epithelium. nih.gov

Future research should expand this toolkit to address specific pathologies with greater precision.

Patient-Derived Organoids (PDOs): Developing PDOs from individuals with conditions like inflammatory bowel disease (IBD), colorectal cancer, or short bowel syndrome would allow for testing the efficacy of this compound in a personalized context.

Organ-on-a-Chip Models: Microfluidic devices that co-culture different cell types can simulate organ-level function and inter-organ crosstalk. A "gut-liver-on-a-chip" model, for instance, could be used to directly observe how this compound-mediated changes in gut permeability and microbial metabolites affect liver cell function in real-time.

Humanized Animal Models: Mice engrafted with human immune cells or fecal microbiota from human donors (FMT) can provide more relevant insights into the immunomodulatory and microbiome-shaping effects of the dipeptide in a human-like systemic environment.

| Model Type | Current Applications for this compound | Proposed Future Research Models | Pathological Context |

| Animal Models | Malnutrition, weanling undernutrition, chemotherapy-induced mucositis, LPS-induced injury, NAFLD. physiology.orgresearchgate.netnih.govnih.gov | Humanized microbiota mouse models; Genetic models of specific intestinal diseases. | Inflammatory Bowel Disease, Colorectal Cancer, Sepsis. |

| Cell Culture | 2D intestinal cell lines (IEC-6, IPEC-1, Caco-2) for proliferation, apoptosis, and barrier function studies. nih.govresearchgate.netnih.gov | Patient-derived organoids (PDOs) from diseased tissue. | Personalized medicine for IBD, cancer, short bowel syndrome. |

| Advanced In Vitro | 3D murine intestinal enteroids for studying crypt dynamics and mTOR signaling. nih.gov | Gut-liver-on-a-chip; Gut-brain axis models. | Investigating inter-organ crosstalk in NAFLD, neuroinflammation. |

Integration of Multi-omics Data for Systems Biology Understanding

To move beyond a single-pathway or single-organ perspective, future research must embrace a systems biology approach, integrating multiple layers of "omics" data to build a holistic picture of this compound's effects. The integration of genomics, transcriptomics, proteomics, and metabolomics can uncover novel biomarkers, reveal unexpected molecular networks, and provide a comprehensive understanding of its mechanism of action. nih.govnih.govrsc.org

A pioneering study has already demonstrated the power of this approach by applying high-performance multiplex proteomics to the peritoneal dialysis effluent of patients treated with an this compound-supplemented solution. nih.gov This analysis identified over 2,500 proteins, revealing that the dipeptide was associated with reduced activity of membrane injury mechanisms and a restoration of host defense and stress response pathways. nih.gov

This provides a clear blueprint for future investigations. The next logical step is to conduct studies that simultaneously generate multi-omics data from the same biological system. For example, in a clinical trial or a preclinical model, researchers could collect:

Metabolomics data to trace the absorption, hydrolysis, and metabolic fate of this compound and its downstream products (e.g., glutamate, glutathione).

Transcriptomics (RNA-seq) data to profile genome-wide changes in gene expression in response to supplementation.

Proteomics data to quantify changes in protein abundance, identifying the key effectors of the observed cellular responses.

Metagenomics data (16S rRNA or shotgun sequencing) to characterize the corresponding shifts in gut microbial populations and their functional genetic potential.

By integrating these disparate datasets using advanced computational and bioinformatics tools, researchers can construct comprehensive network models. hilarispublisher.com This will allow for the identification of key regulatory hubs and causal pathways that mediate the physiological benefits of this compound, ultimately paving the way for more targeted and effective translational applications.

Q & A

Q. What are the advantages of using L-alanyl-L-glutamine over L-glutamine in cell culture, and how should it be incorporated into experimental setups?

this compound is preferred due to its stability in solution, which reduces the accumulation of toxic ammonia generated by spontaneous degradation of free L-glutamine . For integration into cell culture, replace L-glutamine at equimolar concentrations (e.g., 2–4 mM final concentration). Pre-dissolve the dipeptide in sterile water or culture medium, filter-sterilize, and add to media post-autoclaving to avoid thermal degradation. Monitor cell viability and ammonia levels (via enzymatic assays or test strips) to validate effectiveness .

Q. How should this compound be stored and handled to maintain stability in laboratory settings?

Store lyophilized powder at 2–8°C in airtight containers to prevent moisture absorption. Solutions are stable for 6–12 months at 2–8°C, but avoid repeated freeze-thaw cycles. During handling, use PPE (gloves, lab coat, goggles) to prevent skin/eye contact, and dispose of waste via certified biohazard protocols due to potential irritant properties .

Q. What biochemical roles does this compound play in cellular redox balance and immune function?

The dipeptide serves as a glutamine reservoir, supporting glutathione synthesis to counteract oxidative stress. In immune cells (e.g., polymorphonuclear leukocytes), it modulates superoxide anion (O₂⁻) generation and myeloperoxidase (MPO) activity, critical for pathogen clearance. Experimental validation involves measuring reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA) and MPO activity via colorimetric assays .

Q. How is this compound quantified in biological samples, and what analytical methods are recommended?